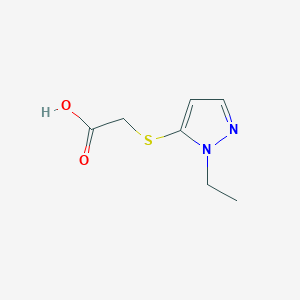

2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid

Description

2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a thioacetic acid moiety at the 5-position. The sulfur atom in the thioether linkage directly connects the pyrazole ring to the acetic acid group, distinguishing it from methylene-bridged analogs (e.g., {[(1-ethyl-1H-pyrazol-5-yl)methyl]thio}acetic acid, which includes a CH₂ spacer) .

Pyrazole derivatives are of significant interest in medicinal and agrochemical research due to their bioactivity.

Properties

IUPAC Name |

2-(2-ethylpyrazol-3-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-9-6(3-4-8-9)12-5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVOIOKXFKNKLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid typically involves the nucleophilic addition–elimination reactionCommon reagents include hydrazine derivatives and acetic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where the thioacetic acid moiety can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Thioacetic Acid Derivatives

Substituent Variations

- 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid (C₇H₁₀N₂O₂): Lacks the thioether group and ethyl substitution. The absence of sulfur reduces molecular weight (154.17 g/mol vs.

- 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid (C₈H₁₁FN₂O₂): Incorporates a fluorine atom at the 5-position and a methyl group at the 3-position. Fluorine’s electronegativity may enhance metabolic stability compared to the target compound .

Thioether Linkage Variations

Heterocyclic Thioacetic Acids with Different Cores

Triazole Derivatives

- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid : Features a triazole core substituted with a dimethoxyphenyl group. The triazole ring’s higher aromaticity compared to pyrazole may alter electronic distribution and hydrogen-bonding capacity. Predicted acute toxicity (via GUSAR modeling) for such compounds ranges from 200–500 mg/kg, suggesting moderate safety profiles .

- Salts of 2-((4-R-3-(morpholinomethylene)-4H-1,2,4-triazole-5-yl)thio)acetic acid: These derivatives exhibit fungicidal activity and plant growth stimulation, highlighting the role of the triazole-thioacetic acid scaffold in agrochemistry .

Pyrimidine Derivatives

- Ethyl 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]acetate (C₉H₁₀N₄O₂S): Incorporates a pyrimidine ring with cyano and amino substituents. The ester group (vs. free carboxylic acid in the target compound) impacts lipophilicity and bioavailability .

Functional Group Modifications

Structural and Physicochemical Data Table

Key Findings and Implications

- Heterocyclic Core Influence: Pyrazole-based derivatives generally exhibit lower molecular complexity and higher synthetic accessibility compared to triazinoindole or pyrimidine analogs, making them preferable for scalable applications .

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, trifluoroethyl) enhance stability but may reduce solubility, whereas methylene spacers in thioether linkages increase conformational flexibility .

- Biological Relevance : Thioacetic acid derivatives with heterocyclic cores show promise in agrochemical (fungicidal) and pharmacological contexts, though toxicity profiles vary significantly with structural modifications .

Biological Activity

2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a thioether linkage and a pyrazole ring. This compound has been investigated for various biological activities, particularly its potential as an antiparasitic and anticancer agent.

- Molecular Formula : C_8H_10N_2O_2S

- Molar Mass : Approximately 186.23 g/mol

The compound's structure allows it to participate in various chemical reactions, which can influence its biological activity. The thioether functionality is particularly noteworthy, as it may enhance the compound's interaction with biological targets.

Antiparasitic Activity

Recent studies have indicated that this compound exhibits promising antipromastigote activity against Leishmania species in vitro. This suggests potential applications in treating leishmaniasis, a disease caused by protozoan parasites.

Anticancer Activity

The compound has also shown potential as an anticancer agent . Research indicates that derivatives of pyrazole compounds can inhibit the growth of various cancer cell types, including:

- Lung cancer

- Brain cancer

- Colorectal cancer

- Prostate cancer

In vitro studies have demonstrated that compounds containing the pyrazole scaffold can induce apoptosis in cancer cells, suggesting a mechanism for their anticancer effects .

Study on Anticancer Properties

A notable study investigated the structure–activity relationship (SAR) of pyrazole derivatives, including this compound. The findings revealed that the pyrazole moiety is crucial for cytotoxic activity against various cancer cell lines. For instance:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 10c | 5.55 | HepG2 |

| 10b | 1.82 | MDA-MB-231 |

| 10a | 2.80 | A549 |

These results highlight the compound's potential as a lead for further development in anticancer therapies .

Antimicrobial Activity

In addition to antiparasitic and anticancer properties, derivatives of this compound have been screened for antimicrobial activity against various bacterial strains. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzymatic Inhibition : Initial findings suggest that the compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : There is evidence that it may act as a modulator for certain receptors, which could enhance its therapeutic potential.

Q & A

Q. How do salt forms (e.g., potassium, morpholine) influence pharmacokinetic properties?

- Methodology :

- Solubility Testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Permeability Assays : Caco-2 cell monolayers to compare apparent permeability (Papp) of free acid vs. salts .

Data Contradiction and Reproducibility

Q. How to address variability in reported antifungal MIC values?

Q. Why do cytotoxicity profiles differ between cancer cell lines and normal fibroblasts?

- Methodology :

- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >3 indicate therapeutic potential.

- Metabolic Profiling : Seahorse XF Analyzer to compare glycolysis and oxidative phosphorylation in treated cells .

Structural and Mechanistic Insights

Q. What is the role of the thioether bridge in biological activity?

- Methodology : Synthesize analogs replacing sulfur with oxygen (ether) or methylene (CH₂). Compare antifungal activity and logP values to assess hydrophobicity contributions .

Q. How to confirm the compound’s binding mode using biophysical assays?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize CYP51 on a CM5 chip; measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .

Analytical Challenges

Q. How to resolve overlapping HPLC peaks for this compound and its metabolites?

- Methodology : Use a UPLC BEH C18 column (1.7 µm particles) with gradient elution (5–95% acetonitrile in 10 min). Confirm peaks via HRMS/MS (e.g., Q-TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.